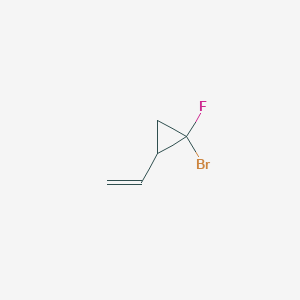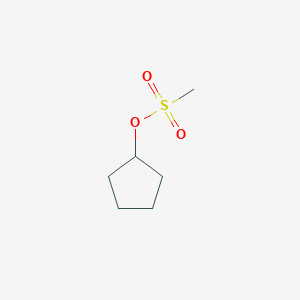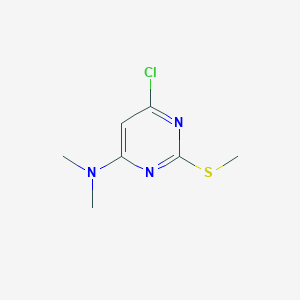
2,4-Dichloro-6-fluorobenzyl alcohol
概要
説明
2,4-Dichloro-6-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H5Cl2FO . It is an organic compound that contains two chlorine atoms, one fluorine atom, and a hydroxyl group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one fluorine atom, and a hydroxyl group attached. The exact positions of these substituents on the benzene ring can influence the chemical properties of the molecule .科学的研究の応用
Ecofriendly Synthesis
The synthesis of 2,4-Dichloro-6-fluorobenzyl alcohol, along with other halo substituted benzyl alcohols, has been reported using biotransformation. This process involves the use of Baker’s Yeast in free and immobilized forms in glycerol-water mixtures, highlighting an ecofriendly approach (Saharan & Joshi, 2016).
Synthesis of Derivatives
Phosphorus-nitrogen compounds, specifically cyclotetraphosphazene derivatives, have been synthesized using (4-fluorobenzyl) pendants. These compounds have applications in DNA interactions and possess antimicrobial activities, showcasing the versatility of fluorobenzyl compounds in chemical synthesis and biological applications (Elmas et al., 2018).
Oxidation Studies
Research on the oxidation of p-fluorobenzyl derivatives, including p-fluorobenzyl alcohol, has led to the formation of p-fluorobenzaldehyde and p-fluorobenzoic acid. This study underscores the significance of fluorobenzyl alcohols in producing various chemical compounds through oxidation processes (Conte et al., 1998).
Safety and Hazards
2,4-Dichloro-6-fluorobenzyl alcohol is classified as having acute toxicity upon inhalation, causing serious eye damage, and being harmful to aquatic life with long-lasting effects . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
作用機序
Target of Action
It is known that benzyl alcohols, in general, can interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
Benzyl alcohols are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of halogens (chlorine and fluorine) in the molecule may enhance these interactions due to their electronegativity .
Biochemical Pathways
Benzyl alcohols can potentially affect a variety of biochemical pathways due to their broad range of biological targets .
Pharmacokinetics
Benzyl alcohols are generally well-absorbed and can be metabolized by the liver .
Result of Action
It is known that benzyl alcohols can cause cellular effects such as membrane disruption and enzyme inhibition .
Action Environment
The action of 2,4-Dichloro-6-fluorobenzyl alcohol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, it is known to cause skin and eye irritation, and may cause respiratory irritation .
生化学分析
Biochemical Properties
2,4-Dichloro-6-fluorobenzyl alcohol plays a significant role in biochemical reactions due to its antiseptic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to deactivate respiratory syncytial virus and SARS-CoV when used in combination with amylmetacresol . The nature of these interactions involves the disruption of viral envelopes and inhibition of viral replication, thereby reducing the viral load.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to cause skin irritation, serious eye irritation, and respiratory irritation These effects are likely due to its interaction with cell membranes and proteins, leading to cellular stress and inflammation
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to viral proteins, leading to the inhibition of viral replication . This compound may also act as an enzyme inhibitor, disrupting normal cellular functions and leading to the observed antiseptic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade over time, leading to a reduction in its antiseptic properties . Long-term exposure to this compound can result in persistent cellular stress and inflammation, which may affect cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antiseptic properties without significant adverse effects. At high doses, it can cause toxicity, leading to skin and respiratory irritation . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. It may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can influence its antiseptic properties and potential toxicity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with viral proteins and other biomolecules, contributing to its antiseptic effects.
特性
IUPAC Name |
(2,4-dichloro-6-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUBSPAUXRAIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


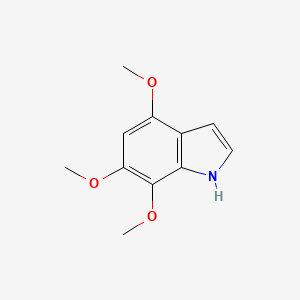
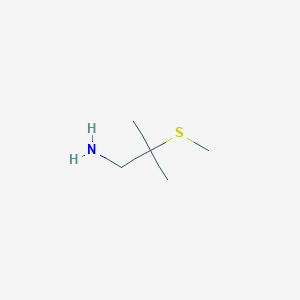


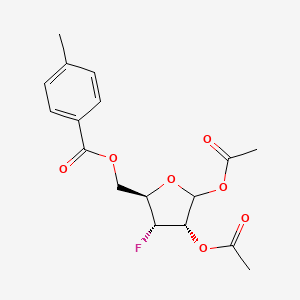
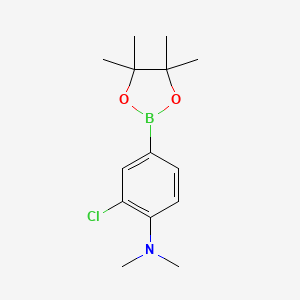
![3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole](/img/structure/B3244305.png)

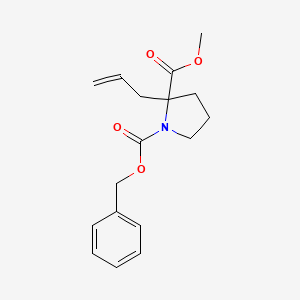
![Ethyl 2-(1,3-dimethyl-2,4-dioxo-6-(2-(tritylthio)ethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-5-yl)thiazole-4-carboxylate](/img/structure/B3244331.png)
